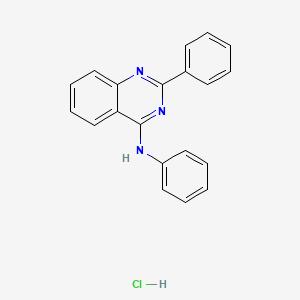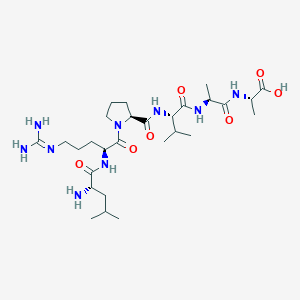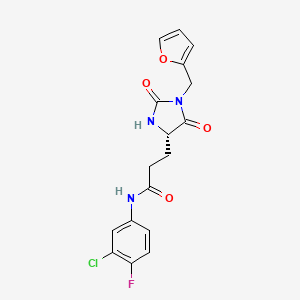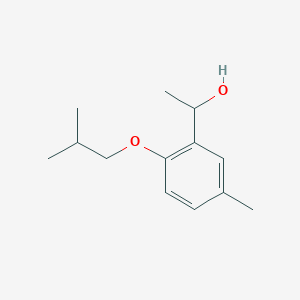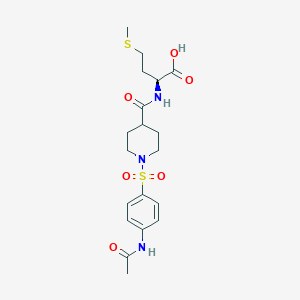
C19H27N3O6S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C19H27N3O6S2 Dofetilide N-oxide . It is a metabolite of the antiarrhythmic agent dofetilide, which is used to treat irregular heartbeats. This compound is significant in the field of medicinal chemistry due to its role in prolonging the intracellular action potential duration in cardiac tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dofetilide N-oxide can be synthesized through the oxidation of dofetilide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of Dofetilide N-oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Dofetilide N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent compound, dofetilide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dofetilide.
Substitution: Various substituted sulfonamides.
Applications De Recherche Scientifique
Dofetilide N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism.
Biology: Investigated for its effects on cardiac ion channels and its potential role in arrhythmia treatment.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the development of antiarrhythmic drugs.
Industry: Used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
Dofetilide N-oxide exerts its effects by interacting with cardiac ion channels, particularly the potassium channels. It prolongs the action potential duration by inhibiting the rapid component of the delayed rectifier potassium current (I_Kr). This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dofetilide: The parent compound, used as an antiarrhythmic agent.
Sotalol: Another antiarrhythmic agent with similar effects on potassium channels.
Amiodarone: A widely used antiarrhythmic with a broader spectrum of action.
Uniqueness
Dofetilide N-oxide is unique due to its specific interaction with cardiac ion channels and its role as a metabolite of dofetilide. Unlike other antiarrhythmics, it provides a distinct profile in terms of its pharmacokinetics and pharmacodynamics, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H27N3O6S2 |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
(2S)-2-[[1-(4-acetamidophenyl)sulfonylpiperidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C19H27N3O6S2/c1-13(23)20-15-3-5-16(6-4-15)30(27,28)22-10-7-14(8-11-22)18(24)21-17(19(25)26)9-12-29-2/h3-6,14,17H,7-12H2,1-2H3,(H,20,23)(H,21,24)(H,25,26)/t17-/m0/s1 |
Clé InChI |
XPCLHLAYPMAYTR-KRWDZBQOSA-N |
SMILES isomérique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)O |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


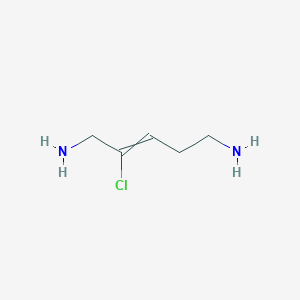
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
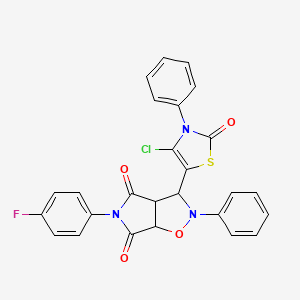
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
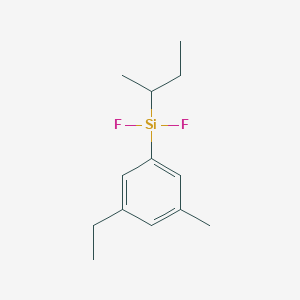
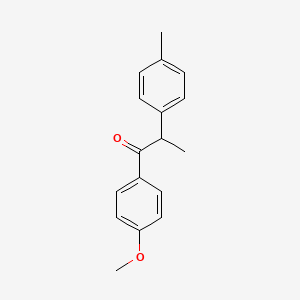
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal](/img/structure/B12621241.png)
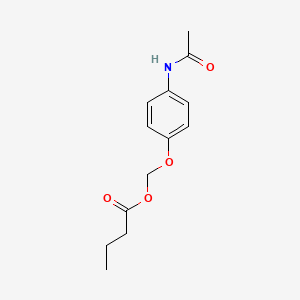
![1-[3-(2-Iodophenyl)propyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12621247.png)
